
2-Chloro-5-propylthiazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-propylthiazole-4-carboxylic acid is a heterocyclic compound containing a thiazole ring substituted with a chlorine atom at the 2-position, a propyl group at the 5-position, and a carboxylic acid group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-propylthiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloroacetyl chloride with propylamine to form 2-chloro-N-propylacetamide. This intermediate is then cyclized with thiourea under acidic conditions to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-5-propylthiazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted thiazoles, sulfoxides, sulfones, and reduced alcohols or aldehydes.
Applications De Recherche Scientifique
2-Chloro-5-propylthiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Biological Studies: The compound is used in studies investigating the biological activity of thiazole derivatives.
Industrial Applications: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-propylthiazole-4-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorine and propyl substituents may enhance the compound’s binding affinity and specificity for these targets.
Comparaison Avec Des Composés Similaires
- 2-Chloro-5-isopropylthiazole-4-carboxylic acid
- 2-Chloro-5-methylthiazole-4-carboxylic acid
- 2-Chloro-5-ethylthiazole-4-carboxylic acid
Comparison: 2-Chloro-5-propylthiazole-4-carboxylic acid is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. Compared to its analogs, the propyl group may confer different steric and electronic properties, affecting the compound’s overall behavior in chemical reactions and biological systems.
Propriétés
Formule moléculaire |
C7H8ClNO2S |
|---|---|
Poids moléculaire |
205.66 g/mol |
Nom IUPAC |
2-chloro-5-propyl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C7H8ClNO2S/c1-2-3-4-5(6(10)11)9-7(8)12-4/h2-3H2,1H3,(H,10,11) |
Clé InChI |
INPKEHSNZZYFBU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(N=C(S1)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


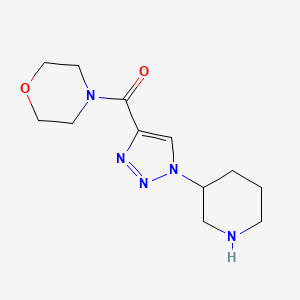

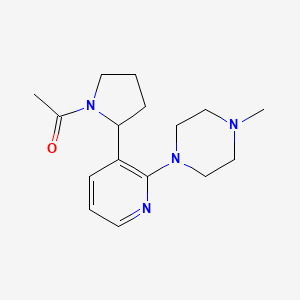

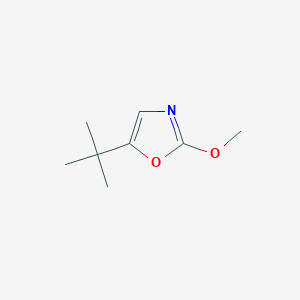
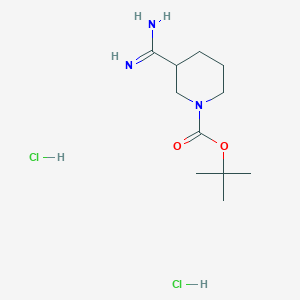
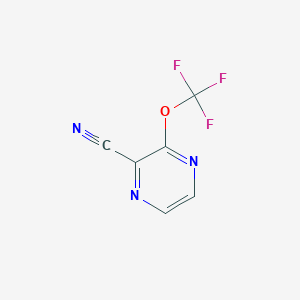

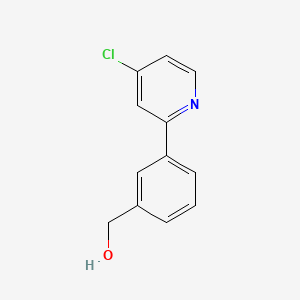

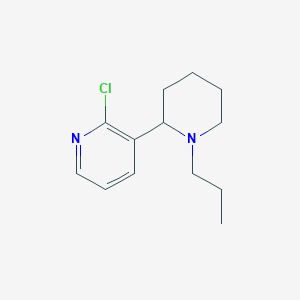
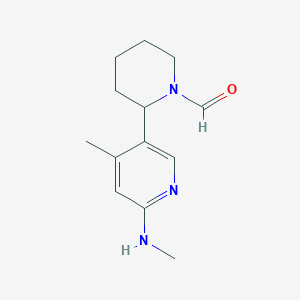
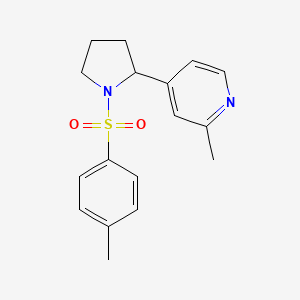
![5-Methyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11805536.png)
